![molecular formula C12H15N3O3S B2840969 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 77803-41-9](/img/structure/B2840969.png)
4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a trimethoxyphenyl group, which is a phenyl group substituted with three methoxy groups .
Molecular Structure Analysis
The molecular structure of “4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is complex due to the presence of multiple functional groups. The compound contains a triazole ring, a thiol group, and a trimethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” are not explicitly mentioned in the literature .Scientific Research Applications
Synthesis and Chemical Properties
4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound that has been studied for its various applications in scientific research. One of the notable applications is its facile synthesis via an environmentally benign process. The compound can be efficiently prepared by the reaction of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with different halides in aqueous media, mediated by indium trichloride, resulting in high yields. This synthesis process highlights the compound's potential for various chemical and pharmaceutical applications due to its straightforward and eco-friendly production method (Song et al., 2006).
Corrosion Inhibition
Another significant area of research involving this compound is its role in corrosion inhibition. Studies have explored the molecular-level understanding of the inhibition efficiency of similar compounds containing the methylthiophenyl moiety. These compounds, including 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, have been shown to inhibit the corrosion of metals such as zinc in acidic media. The relationship between the molecular structures of these inhibitors and their efficiencies is a subject of intense speculation, with the introduction of the thiophenyl group in strategic positions altering their activity. This research provides insights into the design of effective corrosion inhibitors for industrial applications (Gece & Bilgiç, 2012).
Antimicrobial Activities
The compound's derivatives have also been synthesized and tested for antimicrobial activities. Substituted triazolothiadiazoles, synthesized by condensing related compounds with substituted aryl furoic acids/aromatic acids, have shown promising antimicrobial activities. These findings suggest potential pharmaceutical applications for the compound and its derivatives in developing new antimicrobial agents (Prasad et al., 2009).
Photostabilization
Additionally, derivatives of 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol have been investigated for their photostabilization effects on polymers such as polystyrene. Schiff bases synthesized from this compound have been used as photostabilizers, enhancing the photostability of polystyrene films against photodegradation. This application is significant in materials science, where the durability and longevity of polymeric materials are critical (Ali et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15-11(13-14-12(15)19)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMMIESIWSAKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999020 |
Source
|
Record name | 4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40999020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77803-41-9 |
Source
|
Record name | 4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40999020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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